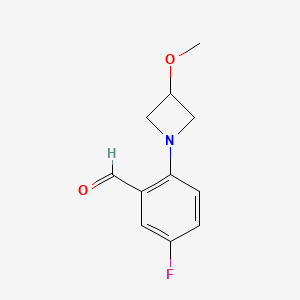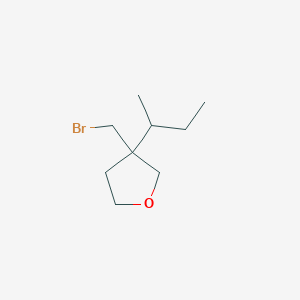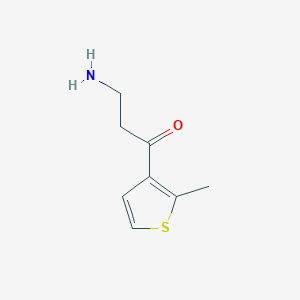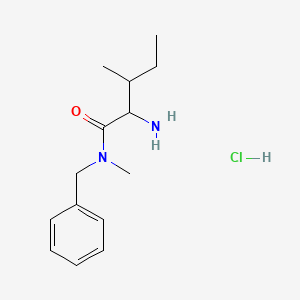
2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methoxycyclobutyl group and a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of ketones with nitriles under basic conditions, which allows for the formation of pyrimidine derivatives . Another approach includes the use of copper-catalyzed cyclization reactions, which provide an efficient and economical synthesis of pyrimidines . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar structural features and are known for their antimicrobial activity.
2-(2’-Pyridyl)pyrimidine-4-carboxylic acid: This compound is used in the synthesis of peptide bioconjugates and has different stereochemical features compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(4-2-5-10)9-11-6-3-7(12-9)8(13)14/h3,6H,2,4-5H2,1H3,(H,13,14) |
Clé InChI |
FZCVNGJEKKZQBC-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCC1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
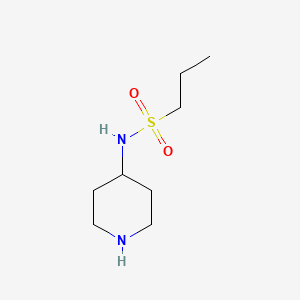
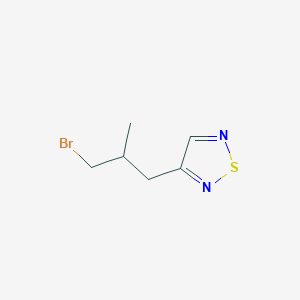

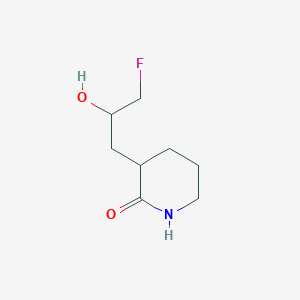
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

